molecular formula C13H11N3O3S2 B2655499 N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide CAS No. 692260-15-4

N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide

Cat. No.: B2655499
CAS No.: 692260-15-4
M. Wt: 321.37
InChI Key: VHPLLWWUXYWFHR-UHFFFAOYSA-N
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Description

N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide is a complex organic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of thieno[2,3-b]quinoline-2-carboxylic acid with methanesulfonyl chloride to form the corresponding methanesulfonyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell growth and proliferation .

Properties

IUPAC Name

N'-methylsulfonylthieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-21(18,19)16-15-12(17)11-7-9-6-8-4-2-3-5-10(8)14-13(9)20-11/h2-7,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPLLWWUXYWFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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